molecular formula C17H16O2 B564792 (R)-Bromoenol lactone CAS No. 478288-90-3

(R)-Bromoenol lactone

Cat. No. B564792
CAS RN: 478288-90-3
M. Wt: 252.313
InChI Key: NFGSPRGAJGNUSU-MRXNPFEDSA-N
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Description

“®-Bromoenol lactone” is a type of lactone . Lactones are cyclic carboxylic esters derived from hydroxy carboxylic acids . They can be saturated or unsaturated, and some contain heteroatoms replacing one or more carbon atoms of the ring .


Synthesis Analysis

The synthesis of lactones, including “®-Bromoenol lactone”, often involves enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines . The synthesis of these highly functionalized lactones has been optimized over time .


Molecular Structure Analysis

Lactones are formed by intramolecular esterification of the corresponding hydroxycarboxylic acids . The molecular descriptors calculated for the lactone forms are better correlated with the selected properties than that of the carboxylate forms .


Chemical Reactions Analysis

Lactones, including “®-Bromoenol lactone”, undergo various chemical reactions. For example, they can be synthesized from diols using catalysts . They can also be converted to 5-, 6-, and 7-membered lactones by treatment with Oxone, a cheap, stable, and nonpollutant oxidizing reagent .


Physical And Chemical Properties Analysis

Lactones are important compounds in the field of medicine, material, and chemical industry . They are chemically diverse and have high clinical potential . However, the specific physical and chemical properties of “®-Bromoenol lactone” are not available in the retrieved data.

Scientific Research Applications

properties

IUPAC Name

(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-HBIYDYFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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